6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a methyl group, a nitrobenzylthio group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group can be attached through a nucleophilic substitution reaction. This involves the reaction of a nitrobenzyl halide (e.g., 3-nitrobenzyl chloride) with a thiol (e.g., thiourea) under basic conditions to form the desired thioether linkage.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of appropriate reaction conditions, catalysts, and purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl position, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research may involve evaluating its efficacy and safety as a drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one depends on its specific application and target
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways. Its effects on these pathways can result in changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazine: Similar structure but lacks the ketone functional group.
3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but lacks the methyl group.
6-methyl-3-((3-aminobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but has an amino group instead of a nitro group.
Uniqueness
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7-10(16)12-11(14-13-7)19-6-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYTNIDPHCTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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